2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4498683
CAS Number:
Molecular Formula: C12H11N9O3
Molecular Weight: 329.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Substituted-9-(1,1′-Biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

    Compound Description: This series represents a class of potent xanthine oxidase inhibitors. They are characterized by a biphenyl substitution at the 9-position and a phenyl group at the 7-position of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core. Various substituents at the 3-position were explored to optimize their inhibitory activity. []

    Relevance: These compounds share the core tricyclic pyrazolo[4,3-e][1,2,4]triazolo[ ]pyrimidine system with 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the versatility of this scaffold for developing bioactive molecules. While the specific isomeric form and substitution patterns differ, their shared core structure suggests potential similarities in their chemical and biological properties. []

2-Substituted-9-(1,1′-Biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

    Compound Description: Similar to the previous series, these compounds are also potent xanthine oxidase inhibitors. They differ in the position of the triazole ring fusion to the pyrimidine core, forming the [1,5-c] isomer instead of the [4,3-c] isomer. This series explores diverse substituents at the 2-position to enhance their xanthine oxidase inhibitory potency. []

    Relevance: This series further emphasizes the structural similarity to 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They share the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure, albeit with different substitutions. This close structural relationship suggests that modifications at the 2-position, as explored in this series, could also be relevant for modulating the biological activity of the main compound. []

7-Phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives

    Compound Description: This series was designed to develop potent and selective A2A adenosine receptor antagonists or pesticide lead compounds. The key structural feature is the introduction of a phosphonylbenzyl chain at the 7-position of the pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine core. Different substituents at the 2-position were incorporated to investigate their effects on activity and selectivity. []

    Relevance: The 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives share the same core heterocyclic system with 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, with the difference being the substituent at the 7-position. This structural similarity is significant as it highlights the possibility of modifying the 7-position of the main compound with various groups, including phosphonylbenzyl moieties, to potentially alter its biological properties, particularly its interaction with adenosine receptors. []

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This compound is a potent and selective A3 adenosine receptor antagonist with a Ki value of 15nM. It features a pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine core, considered a 7-deaza analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus. []

    Relevance: While this compound is not a direct structural analogue of 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine due to the replacement of the pyrazole ring with a pyrrole ring, it provides valuable insights into the structure-activity relationship of this class of compounds. The presence of the 7-deaza modification and its impact on A3 adenosine receptor affinity suggest that exploring similar modifications in the context of the main compound could be of interest for modulating its biological activity and selectivity profile. []

(R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one

    Compound Description: This compound exhibits potent antagonistic activity at the human A3 adenosine receptor (Ki = 1.46 nM) and high selectivity over A1, A2A, and A2B subtypes. It belongs to a series of 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-one derivatives designed as potential A3 antagonists with improved water solubility. []

    Relevance: Although structurally distinct from 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound highlights the potential of exploring different heterocyclic scaffolds, such as the imidazo[2,1-i]purine core, for achieving potent and selective A3 adenosine receptor antagonism. The study of such diverse structures can inspire the development of novel A3 antagonists based on modifications to the main compound. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride (1nM)

    Compound Description: This compound acted as a selective adenosine A3 antagonist. At a concentration of 1nM, it demonstrated a neuroprotective effect against oxygen and glucose deprivation (OGD)-induced damage in rat hippocampal slices, preventing the irreversible failure of neurotransmission. []

    Relevance: This compound exhibits a high degree of structural similarity to 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds share the same pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core and a 2-furyl substituent. This suggests that variations in the substituents at the 5 and 7 positions can lead to significant differences in their pharmacological profiles, particularly their potency and selectivity as adenosine receptor antagonists. Understanding these structure-activity relationships is crucial for developing more effective and selective drugs targeting specific adenosine receptor subtypes. []

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

    Compound Description: MRS 1220 is a selective adenosine A3 antagonist that showed protective effects against oxygen and glucose deprivation (OGD)-induced damage in rat hippocampal slices. At a concentration of 100 nM, it prevented the irreversible failure of neurotransmission caused by OGD. []

    Relevance: While MRS 1220 differs from 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in its core structure, it belongs to a related class of heterocyclic compounds known for their adenosine A3 receptor antagonistic properties. This highlights the exploration of diverse heterocyclic scaffolds beyond the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine system for developing novel A3 antagonists. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

    Compound Description: MRS 1523 is a potent and selective adenosine A3 receptor antagonist. In vitro studies using rat hippocampal slices demonstrated its ability to prevent the irreversible failure of neurotransmission caused by oxygen and glucose deprivation (OGD) in a concentration-dependent manner (1-100 nM). Notably, MRS 1523 was effective in preventing or delaying the appearance of anoxic depolarization (AD), a hallmark of ischemic damage, and preserving synaptic function, particularly at a concentration of 100 nM. []

    Relevance: Although MRS 1523 possesses a distinct chemical structure compared to 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its identification as a potent and selective adenosine A3 antagonist highlights the potential of diverse chemical scaffolds for targeting this receptor subtype. These findings underscore the importance of exploring a wide range of structural motifs in drug discovery efforts aimed at developing novel A3 antagonists with improved pharmacological profiles. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea, (VUF 5574)

    Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist that, at a concentration of 100 nM, effectively prevented the irreversible failure of neurotransmission induced by oxygen and glucose deprivation (OGD) in rat hippocampal slices. []

    Relevance: Although VUF 5574 shares a different core structure with 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, its identification as an adenosine A3 antagonist highlights the diversity of chemical structures capable of interacting with this receptor subtype. This observation emphasizes the importance of continued exploration of diverse chemical space for identifying novel and potentially more effective A3 antagonists. []

Properties

Product Name

2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C12H11N9O3

Molecular Weight

329.27 g/mol

InChI

InChI=1S/C12H11N9O3/c1-18-10-7(3-14-18)11-15-9(16-20(11)6-13-10)5-19-4-8(21(22)23)12(17-19)24-2/h3-4,6H,5H2,1-2H3

InChI Key

BOYHSIOGABRLLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)CN4C=C(C(=N4)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.